molecular formula C32H30O4 B14234353 Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol CAS No. 823788-40-5

Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol

Cat. No.: B14234353
CAS No.: 823788-40-5
M. Wt: 478.6 g/mol
InChI Key: RBNLDHNLZXBTCM-UHFFFAOYSA-N
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Description

Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol is an organic compound that combines the structural features of benzoic acid and anthracene derivatives. This compound is notable for its complex structure, which includes a benzoic acid moiety linked to a phenylmethanol group through a propylanthracenyl ether linkage. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 10-propylanthracene, which is then subjected to a series of reactions to introduce the methoxy and phenylmethanol groups. The final step involves the esterification of the phenylmethanol derivative with benzoic acid under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoic acid moiety to benzyl alcohol derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce benzyl alcohol derivatives.

Scientific Research Applications

Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds like salicylic acid and phthalic acid share structural similarities with benzoic acid.

    Anthracene derivatives: Compounds such as 9,10-diphenylanthracene and 9-anthracenecarboxylic acid are structurally related to the anthracene moiety.

Uniqueness

Benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol is unique due to the combination of benzoic acid and anthracene structures, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

823788-40-5

Molecular Formula

C32H30O4

Molecular Weight

478.6 g/mol

IUPAC Name

benzoic acid;[3-[(10-propylanthracen-9-yl)methoxy]phenyl]methanol

InChI

InChI=1S/C25H24O2.C7H6O2/c1-2-8-20-21-11-3-5-13-23(21)25(24-14-6-4-12-22(20)24)17-27-19-10-7-9-18(15-19)16-26;8-7(9)6-4-2-1-3-5-6/h3-7,9-15,26H,2,8,16-17H2,1H3;1-5H,(H,8,9)

InChI Key

RBNLDHNLZXBTCM-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)COC4=CC=CC(=C4)CO.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

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